diethyl propan-2-yl phosphate diethyl propan-2-yl phosphate
Brand Name: Vulcanchem
CAS No.: 2736-99-4
VCID: VC11561776
InChI: InChI=1S/C7H17O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h7H,5-6H2,1-4H3
SMILES:
Molecular Formula: C7H17O4P
Molecular Weight: 196.18 g/mol

diethyl propan-2-yl phosphate

CAS No.: 2736-99-4

Cat. No.: VC11561776

Molecular Formula: C7H17O4P

Molecular Weight: 196.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

diethyl propan-2-yl phosphate - 2736-99-4

Specification

CAS No. 2736-99-4
Molecular Formula C7H17O4P
Molecular Weight 196.18 g/mol
IUPAC Name diethyl propan-2-yl phosphate
Standard InChI InChI=1S/C7H17O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h7H,5-6H2,1-4H3
Standard InChI Key DOLOQFUIBXRBTH-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(OCC)OC(C)C

Introduction

Structural Characteristics

Diethyl propan-2-yl phosphate features a tetrahedral phosphorus center bonded to three oxygen atoms and one sulfur-like substituent (though sulfur is absent in this case). The molecular formula C₇H₁₇O₄P corresponds to a molar mass of 196.18 g/mol. Key structural identifiers include:

  • SMILES Notation: CCOP(=O)(OCC)OC(C)C

  • InChIKey: DOLOQFUIBXRBTH-UHFFFAOYSA-N

The isopropyl group (propan-2-yl) introduces steric bulk, influencing the compound’s reactivity and solubility. The InChI string (InChI=1S/C7H17O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h7H,5-6H2,1-4H3) further delineates the connectivity of atoms, confirming the presence of ethoxy and isopropyloxy moieties .

Table 1: Structural and Spectral Data

PropertyValueSource
Molecular FormulaC₇H₁₇O₄P
Predicted Collision Cross Section (Ų)143.2 ([M+H]+), 151.3 ([M+Na]+)
SMILESCCOP(=O)(OCC)OC(C)C

Physicochemical Properties

Solubility and Polarity

The compound’s solubility is influenced by its polar phosphate group and nonpolar ethoxy/isopropyloxy substituents. While direct data are unavailable, analogous organophosphates exhibit:

  • High solubility in organic solvents (e.g., THF, diethyl ether).

  • Limited water solubility due to hydrophobic alkyl chains .

Collision Cross Sections

Mass spectrometric data from PubChemLite predict collision cross sections (CCS) for various adducts (Table 2), critical for analytical identification .

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+197.09372143.2
[M+Na]+219.07566151.3
[M-H]-195.07916140.1

Reactivity and Environmental Fate

Diethyl propan-2-yl phosphate’s environmental persistence can be inferred from studies on structurally similar compounds like diethyl methylphosphonate (DEMP). Key findings include:

  • OH Radical Reactivity: DEMP reacts with OH radicals at a rate constant of 5.78×10115.78 \times 10^{-11} cm³ molecule⁻¹ s⁻¹, suggesting moderate atmospheric degradation .

  • NO₃ Radical Reactivity: DEMP’s reaction with NO₃ occurs at 3.7×10163.7 \times 10^{-16} cm³ molecule⁻¹ s⁻¹, indicating slower nighttime degradation .

The isopropyl group in diethyl propan-2-yl phosphate may slightly reduce reactivity compared to DEMP due to increased steric hindrance.

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